N-Benzyl-N-hydroxy-2-methoxybenzamide
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Overview
Description
N-Benzyl-N-hydroxy-2-methoxybenzamide is a chemical compound known for its potential applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a benzyl group, a hydroxy group, and a methoxy group attached to a benzamide core. Its unique structure allows it to participate in a variety of chemical reactions and exhibit distinct biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Benzyl-N-hydroxy-2-methoxybenzamide can be synthesized through the direct condensation of benzoic acids and amines. One efficient method involves the use of Lewis acidic ionic liquid immobilized on diatomite earth under ultrasonic irradiation . This green and rapid pathway provides high yields and is eco-friendly. The reaction typically involves the following steps:
Condensation Reaction: Benzoic acid is reacted with benzylamine in the presence of a catalyst.
Hydroxyamination: The intermediate product undergoes hydroxyamination to introduce the hydroxy group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-N-hydroxy-2-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of benzyl alcohol or benzylamine derivatives.
Substitution: Formation of various substituted benzamides.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of N-Benzyl-N-hydroxy-2-methoxybenzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes involved in the biosynthesis of photosynthetic pigments, such as protoporphyrinogen IX oxidase (PPO) and 4-hydroxyphenylpyruvate dioxygenase (HPPD).
Pathways Involved: By inhibiting these enzymes, the compound disrupts the biosynthesis of chlorophyll and carotenoids, leading to a bleaching effect in plants.
Comparison with Similar Compounds
N-Benzyl-N-hydroxy-2-methoxybenzamide can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: N-Benzyl-2-methoxybenzamide, N-Hydroxy-2-methoxybenzamide, and N-Benzyl-N-hydroxybenzamide.
Uniqueness: The presence of both benzyl and hydroxy groups in this compound provides it with unique chemical reactivity and biological activity compared to its analogs.
Properties
CAS No. |
85407-75-6 |
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Molecular Formula |
C15H15NO3 |
Molecular Weight |
257.28 g/mol |
IUPAC Name |
N-benzyl-N-hydroxy-2-methoxybenzamide |
InChI |
InChI=1S/C15H15NO3/c1-19-14-10-6-5-9-13(14)15(17)16(18)11-12-7-3-2-4-8-12/h2-10,18H,11H2,1H3 |
InChI Key |
SEBGERYRHIWYKC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C(=O)N(CC2=CC=CC=C2)O |
Origin of Product |
United States |
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